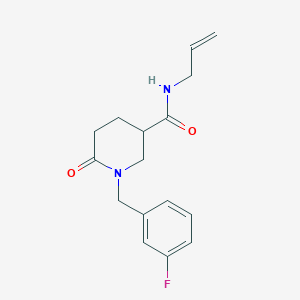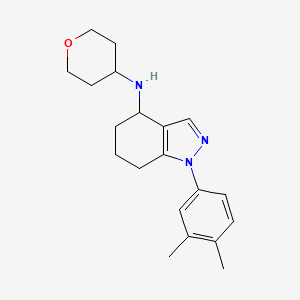
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as AFOP-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AFOP-1 belongs to the class of piperidinecarboxamide compounds, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to involve multiple pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to interact with various cellular targets, including enzymes, receptors, and signaling pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide have been studied extensively in vitro and in vivo. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and downregulating anti-apoptotic proteins. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In viral infection research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can be easily synthesized in large quantities, making it suitable for further research and development. However, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide also has some limitations for lab experiments, including its potential toxicity and lack of selectivity towards specific cellular targets. Further studies are needed to optimize the use of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments.
Orientations Futures
For N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide research include optimizing its synthesis method, evaluating its toxicity and pharmacokinetics, and identifying its cellular targets and signaling pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can also be used as a lead compound for the development of novel drugs with improved efficacy and selectivity. Overall, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide holds great promise as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of N-allyl-6-oxo-3-piperidinecarboxamide with 3-fluorobenzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, to yield the final product. The synthesis of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In viral infection research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-8-18-16(21)13-6-7-15(20)19(11-13)10-12-4-3-5-14(17)9-12/h2-5,9,13H,1,6-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCMWBCVKDMOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6133216.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6133239.png)

![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![7-butyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133276.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
